molecular formula C9H16Cl2N2 B13047261 (1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13047261
M. Wt: 223.14 g/mol
InChI Key: KYRWMNWQZVCJDA-WWPIYYJJSA-N
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Description

    (1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl: , is a chiral compound with the chemical formula C₉H₁₃N₂·2HCl.

  • It belongs to the class of amines and is characterized by its asymmetric carbon center (the “R” configuration).
  • The compound has applications in both research and industry due to its unique properties.
  • Preparation Methods

      Synthetic Routes:
      • One common synthetic route involves the reduction of ®-1-(2-Methylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH₄).
      • The reaction proceeds as follows:

        (R)1(2Methylphenyl)acetone+NaBH4(R)1(2Methylphenyl)ethylamine(R)-1-(2-Methylphenyl)acetone + NaBH₄ → (R)-1-(2-Methylphenyl)ethylamine (R)−1−(2−Methylphenyl)acetone+NaBH4​→(R)−1−(2−Methylphenyl)ethylamine

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug discovery, it may act as a ligand, binding to specific receptors or enzymes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications continue to evolve as research progresses

    Properties

    Molecular Formula

    C9H16Cl2N2

    Molecular Weight

    223.14 g/mol

    IUPAC Name

    (1R)-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride

    InChI

    InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

    InChI Key

    KYRWMNWQZVCJDA-WWPIYYJJSA-N

    Isomeric SMILES

    CC1=CC=CC=C1[C@H](CN)N.Cl.Cl

    Canonical SMILES

    CC1=CC=CC=C1C(CN)N.Cl.Cl

    Origin of Product

    United States

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